3-(Dimethylamino)-1-propanol hydrochloride

Description

Contextualization within Amino Alcohol Chemistry

Amino alcohols are a significant class of organic compounds characterized by the presence of both an amino group (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group within the same molecule. fiveable.mealfa-chemistry.com This dual functionality imparts a unique combination of chemical properties, allowing them to exhibit the reactivity of both amines and alcohols. alfa-chemistry.com Generally, they are water-soluble due to the hydrophilic nature of their functional groups and possess high boiling points. alfa-chemistry.comwikipedia.org

These compounds are fundamental building blocks in organic synthesis, frequently employed as intermediates in the production of a wide array of pharmaceuticals and other biologically active molecules. fiveable.me The strategic arrangement of the amino and hydroxyl groups allows for the construction of complex molecular architectures. fiveable.me Their utility extends to various industrial applications, including their use as solvents, high-boiling bases, emulsifiers, and corrosion inhibitors. alfa-chemistry.com In the realm of catalysis, amino alcohols and their derivatives are important as chiral ligands and auxiliaries in asymmetric synthesis, owing to the coordinating ability of their nitrogen and oxygen atoms. alfa-chemistry.com 3-(Dimethylamino)-1-propanol hydrochloride fits within this class as the salt of a tertiary amino alcohol, leveraging the characteristic reactivity of the propanolamine (B44665) scaffold for various synthetic applications. ontosight.ai

Historical Development and Emerging Research Trajectories of Related Compounds

The synthesis of amino alcohols has evolved over time. Early methods often involved processes such as the hydrogenation of an amino alcohol in the presence of an aldehyde. More efficient and common synthetic routes were subsequently developed. For instance, many 2-aminoalcohols are generated by the reaction of amines with epoxides. wikipedia.org A prevalent industrial method for synthesizing 3-(dimethylamino)-1-propanol, the free base of the subject compound, involves the reaction of dimethylamine (B145610) with acrolein or the nucleophilic substitution of a halo-alcohol like 1-chloro-3-propanol with dimethylamine.

Historically, the propanolamine structure is a key feature in many pharmaceutical compounds, notably in the class of beta-blockers such as propranolol, metoprolol, and atenolol, which are used to manage cardiovascular conditions. wikipedia.orgdrugbank.com The versatility of the amino alcohol backbone has made it a recurring motif in drug discovery. wikipedia.org

Emerging research continues to build on this foundation, with a significant focus on stereoselective synthesis. The demand for enantiomerically pure compounds in the pharmaceutical industry has spurred the development of asymmetric syntheses for chiral amino alcohols. A notable example is (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a chiral derivative used as a crucial intermediate in the synthesis of the antidepressant duloxetine. Beyond pharmaceuticals, another modern research trajectory for related tertiary amines is in environmental applications, specifically in CO2 capture technologies, where they are investigated as absorbents. Furthermore, related structures serve as key intermediates in the synthesis of modern therapeutics, such as the anti-tuberculosis drug Bedaquiline. bio-synth.in

Structural Features and Reactivity Principles of the Propanolamine Moiety

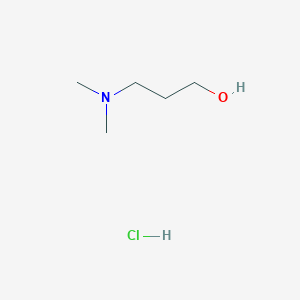

The propanolamine moiety in 3-(dimethylamino)-1-propanol consists of a three-carbon propane (B168953) chain with a hydroxyl (-OH) group at one end (position 1) and a dimethylamino [-N(CH3)2] group at the other (position 3). ontosight.ainih.gov This structure is bifunctional, possessing both a primary alcohol and a tertiary amine.

The reactivity of this moiety is twofold:

The Hydroxyl Group : As a primary alcohol, the -OH group can undergo typical alcohol reactions. These include esterification with carboxylic acids and etherification. nbinno.com

The Amino Group : The tertiary amine is basic and nucleophilic. Its basicity allows it to react with acids to form salts, such as the reaction with hydrochloric acid to produce this compound. ontosight.ainoaa.gov This reaction is often exothermic. noaa.govnoaa.gov As a nucleophile, the nitrogen atom can participate in various substitution and addition reactions.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(dimethylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-6(2)4-3-5-7;/h7H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMJCTFQUXKJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201010216 | |

| Record name | 3-(dimethylamino)-1-propanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201010216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117829-74-0 | |

| Record name | 1-Propanol, 3-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117829-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)-1-propanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117829740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(dimethylamino)-1-propanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201010216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)-1-propanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Dimethylamino 1 Propanol and Its Hydrochloride Salt Derivatives

Established Synthetic Routes to the Parent 3-(Dimethylamino)-1-propanol (e.g., from Allyl Alcohol and Dimethylamine)

The industrial and laboratory-scale synthesis of 3-(Dimethylamino)-1-propanol is predominantly achieved through the addition of dimethylamine (B145610) to an allyl precursor. One of the most common methods involves the direct reaction of dimethylamine with allyl alcohol in the presence of a base. guidechem.com

A frequently cited procedure involves the reaction of dimethylamine and allyl alcohol with sodium hydroxide (B78521) flakes. sciencemadness.org The reaction is typically carried out by heating a mixture of the reactants. For instance, a mixture of one mole of dimethylamine, two moles of allyl alcohol, and a slight excess of sodium hydroxide is heated to temperatures in the range of 115-120°C. sciencemadness.org This process is conducted under anhydrous conditions to favor the addition reaction. The resulting product can then be isolated and purified through aqueous workup and extraction with a suitable organic solvent like benzene. sciencemadness.org

Another established industrial route begins with the Michael addition of dimethylamine to acrolein. This initial reaction yields the intermediate 3-dimethylaminopropionaldehyde. Subsequently, this intermediate undergoes hydrogenation to afford 3-(Dimethylamino)-1-propanol. A patent describes a process where dimethylamine and acrolein are reacted at a low temperature (e.g., 4°C), followed by hydrogenation of the resulting enamine intermediate using a Raney cobalt catalyst under hydrogen pressure at an elevated temperature (e.g., 80°C). chemicalbook.com This two-step process can result in a mixture of products, with 3-(dimethylaminopropyl)amine (DMAPA) often being the major product and 3-(Dimethylamino)-1-propanol as a significant by-product. chemicalbook.com

A summary of these established synthetic routes is presented in the table below.

| Starting Materials | Reagents/Catalysts | Reaction Conditions | Product | Key Features |

| Allyl Alcohol, Dimethylamine | Sodium Hydroxide | Anhydrous, 115-120°C | 3-(Dimethylamino)-1-propanol | Direct one-step addition reaction. |

| Acrolein, Dimethylamine | None (initially), then H₂, Raney Cobalt | Step 1: 4°C; Step 2: 80°C, 60 bar H₂ | 3-(Dimethylamino)-1-propanol | Two-step industrial process; may produce DMAPA as a major product. chemicalbook.com |

| 1-Chloro-3-propanol, Dimethylamine | Basic conditions | Not specified | 3-(Dimethylamino)-1-propanol | Nucleophilic substitution reaction. |

Approaches for the Formation of the Hydrochloride Salt

The hydrochloride salt of 3-(Dimethylamino)-1-propanol is often preferred for its improved stability and handling properties, particularly in pharmaceutical applications. The formation of the hydrochloride salt is a straightforward acid-base reaction. ontosight.ai

The free base, 3-(Dimethylamino)-1-propanol, is typically dissolved in a suitable organic solvent. Anhydrous hydrochloric acid, either as a gas or as a solution in an inert solvent like diethyl ether or isopropanol, is then added to the solution of the amine. The addition of HCl protonates the basic dimethylamino group, leading to the precipitation of 3-(Dimethylamino)-1-propanol hydrochloride as a crystalline solid.

A general procedure, adapted from the synthesis of a structurally related compound, involves dissolving the purified amino alcohol in a non-polar solvent, such as diethyl ether. googleapis.com Ethereal hydrogen chloride is then added, often with cooling, to induce crystallization. To facilitate the formation of well-defined crystals, a co-solvent like ethanol (B145695) may be added. googleapis.com The mixture is then typically allowed to stand at a low temperature (e.g., 0°C) for several hours to ensure complete precipitation. The resulting solid hydrochloride salt is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried. googleapis.com

| Starting Material | Reagent | Solvent System | Procedure Highlights |

| 3-(Dimethylamino)-1-propanol | Anhydrous Hydrochloric Acid (gas or solution) | Diethyl ether, Ethanol, or other inert organic solvents | Addition of HCl to a solution of the free base, followed by crystallization, filtration, and drying. ontosight.aigoogleapis.com |

Advanced Synthetic Strategies for Structurally Related Propanolamine (B44665) Derivatives (e.g., Mannich-type Reactions)

The Mannich reaction is a powerful tool in organic synthesis for the aminomethylation of an acidic proton located on a carbon atom. oarjbp.com This three-component condensation reaction involves an active hydrogen compound (like a ketone or aldehyde), formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine or ammonia. oarjbp.com The product, a β-amino carbonyl compound, is known as a Mannich base, which can be a precursor to various propanolamine derivatives.

For the synthesis of propanolamine derivatives structurally related to 3-(Dimethylamino)-1-propanol, a Mannich-type reaction can be employed to construct the carbon skeleton with the desired amino functionality. For instance, the reaction of an enolizable ketone or aldehyde with formaldehyde and dimethylamine (or its hydrochloride salt) can yield a β-dimethylamino carbonyl compound. Subsequent reduction of the carbonyl group would then furnish the corresponding 1,3-amino alcohol.

A pertinent example is the synthesis of 3-dimethylamino-2,2-dimethylpropanal. This is achieved through the reaction of isobutyraldehyde, dimethylamine, and formaldehyde. The reaction is typically carried out at elevated temperatures (80-120°C) and under basic pH conditions (9-11). The subsequent reduction of the aldehyde group in the resulting Mannich base would yield the corresponding 3-(dimethylamino)-2,2-dimethyl-1-propanol.

The versatility of the Mannich reaction allows for the synthesis of a wide array of functionalized propanolamine derivatives by varying the ketone, aldehyde, and amine components. ias.ac.in This strategy is particularly valuable in medicinal chemistry for creating libraries of compounds for biological screening. ias.ac.in

| Reactant 1 (Active H) | Reactant 2 (Aldehyde) | Reactant 3 (Amine) | Product (Mannich Base) | Potential Propanolamine Derivative (after reduction) |

| Isobutyraldehyde | Formaldehyde | Dimethylamine | 3-Dimethylamino-2,2-dimethylpropanal | 3-(Dimethylamino)-2,2-dimethyl-1-propanol |

| Acetophenone | Formaldehyde | Dimethylamine Hydrochloride | 3-(Dimethylamino)propiophenone | 3-(Dimethylamino)-1-phenyl-1-propanol |

Stereoselective Synthesis and Chiral Resolution of Related Propanolamine Intermediates

The synthesis of enantiomerically pure propanolamine derivatives is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a drug often resides in a single enantiomer. wikipedia.org Methodologies to achieve this can be broadly categorized into stereoselective synthesis and chiral resolution.

Stereoselective Synthesis: This approach aims to create the desired stereocenter during the reaction. Asymmetric catalysis is a powerful tool in this regard. For example, the asymmetric hydrogenation of prochiral β-aminoketones using chiral metal catalysts can produce chiral amino alcohols with high enantioselectivity. chiralpedia.com Another approach is the use of biocatalysis, where enzymes such as ketoreductases (KREDs) can reduce a ketone to a chiral alcohol with excellent stereocontrol.

A notable example is the synthesis of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a key intermediate in the production of the antidepressant duloxetine. This compound can be synthesized with high enantiomeric excess through the asymmetric reduction of the corresponding ketone, 3-(dimethylamino)-1-(2-thienyl)-1-propanone. Both chemocatalytic methods, using ruthenium catalysts with chiral phosphine (B1218219) ligands, and biocatalytic methods, employing specific ketoreductases, have proven effective.

Chiral Resolution: This technique involves the separation of a racemic mixture of a chiral compound into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid. wikipedia.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives (like dibenzoyl- and di-p-toluoyl-tartaric acid), mandelic acid, and camphorsulfonic acid. wikipedia.orgnih.gov After separation of the diastereomers, the desired enantiomer of the amine can be liberated by treatment with a base.

The chiral resolution of racemic 3-(dimethylamino)-1-(2-thienyl)-1-propanol, for instance, has been successfully achieved using (S)-(+)-mandelic acid. The (S)-alcohol enantiomer forms an insoluble diastereomeric salt with (S)-mandelic acid, which can be separated by filtration. The free (S)-alcohol is then recovered by basification.

| Racemic Propanolamine Derivative | Chiral Resolving Agent | Separation Method | Outcome |

| (±)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | (S)-(+)-Mandelic Acid | Diastereomeric salt crystallization | Separation of the (S)-enantiomer as an insoluble salt. |

| Racemic N-methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Diastereomeric salt formation and supercritical fluid extraction | Efficient resolution with high enantiomeric excess. nih.gov |

| Racemic Amines | Tartaric Acid | Diastereomeric salt crystallization | A classical and widely used method for the resolution of basic compounds. wikipedia.org |

Chemical Reactivity and Derivatization Strategies of 3 Dimethylamino 1 Propanol Hydrochloride

Transformations of the Hydroxyl Functional Group

The primary alcohol moiety in 3-(Dimethylamino)-1-propanol is susceptible to a variety of reactions typical for alcohols, including oxidation, esterification, and etherification. These transformations are fundamental in modifying the compound's structure to build more complex molecules.

Oxidation Pathways to Carbonyl Derivatives

The primary hydroxyl group of 3-(Dimethylamino)-1-propanol can be oxidized to form corresponding carbonyl derivatives, namely the aldehyde, 3-(Dimethylamino)propanal, or the carboxylic acid, 3-(Dimethylamino)propanoic acid. nih.govnih.gov The choice of oxidizing agent and reaction conditions determines the final product.

Standard oxidation procedures for primary alcohols, such as using reagents like sodium dichromate in an acidic medium, can convert the alcohol to an aldehyde. youtube.com To prevent over-oxidation to the carboxylic acid, the aldehyde, which typically has a lower boiling point, can be distilled off as it is formed. youtube.com Another sophisticated method involves a "borrowing hydrogen" or "hydrogen autotransfer" mechanism catalyzed by transition metals like ruthenium. In this process, the catalyst temporarily removes hydrogen from the alcohol to form an aldehyde intermediate in situ, which can then react further before the hydrogen is returned to complete a subsequent reduction step.

Table 1: Potential Oxidation Products of 3-(Dimethylamino)-1-propanol

| Starting Material | Product | Product Class |

| 3-(Dimethylamino)-1-propanol | 3-(Dimethylamino)propanal | Aldehyde |

| 3-(Dimethylamino)-1-propanol | 3-(Dimethylamino)propanoic Acid | Carboxylic Acid |

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. nbinno.com The kinetics of the esterification of 3-(Dimethylamino)propan-1-ol with N-acetylimidazole in acetonitrile (B52724) have been studied in detail. This reaction proceeds through an initial rate-determining step involving the intramolecular general base-catalyzed formation of a cyclic tetrahedral intermediate. rsc.org The reaction exhibits a substantial negative entropy of activation, which is characteristic of a highly ordered transition state in a concerted bimolecular reaction. rsc.org

Etherification, the formation of an ether linkage, is another key transformation. This can be achieved, for example, through a Williamson ether synthesis or, in the case of aromatic ethers, via nucleophilic aromatic substitution. A notable application is seen in the synthesis of the antidepressant duloxetine. google.com In this multi-step synthesis, an intermediate structurally similar to 3-(Dimethylamino)-1-propanol, (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, has its hydroxyl group react with 1-fluoronaphthalene (B124137) in the presence of a strong base like sodium hydride to form a diaryl ether. google.com

Reactivity of the Tertiary Amine Functionality

The tertiary amine in 3-(Dimethylamino)-1-propanol provides a site of basicity and nucleophilicity. While it exists as a hydrochloride salt, it can be deprotonated to the free amine to participate in various reactions, including nucleophilic substitutions and quaternization.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the free tertiary amine allows it to act as a nucleophile. Furthermore, the dimethylamino group itself can be a target for substitution, where it acts as a leaving group. In the chemistry of ketonic Mannich bases, which are structurally related to the oxidation product of 3-(dimethylamino)-1-propanol, the dimethylamino moiety can be exchanged by other nucleophiles. For instance, the dimethylamino group of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been successfully replaced by various aliphatic and aromatic amines in a transamination reaction. researchgate.net This type of amine exchange is a valuable tool for preparing diverse Mannich bases. researchgate.net

Quaternization Reactions

Tertiary amines react with alkyl halides to form quaternary ammonium (B1175870) salts, a reaction known as quaternization. This process transforms the neutral or weakly basic tertiary amine into a permanently charged cationic species. The reactivity of this process has been kinetically investigated for polymers containing dimethylamino groups, such as poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), with various alkyl iodides (e.g., 1-iodobutane, 1-iodoheptane, 1-iododecane). d-nb.info

The rate of quaternization is influenced by temperature and the structure of the alkyl halide. d-nb.info Kinetic studies show that the activation energy required for the reaction increases with the length of the alkyl chain on the halide. d-nb.info This type of reaction is fundamental for creating cationic compounds used in various applications.

Table 2: Activation Energies for Quaternization of a Dimethylamino-functionalized Polymer

| Alkyl Halide | Activation Energy (Ea) in kJ mol⁻¹ |

| 1-Iodobutane (BuI) | 54.544 |

| 1-Iodoheptane (HeI) | 64.997 |

| 1-Iododecane (DeI) | 65.390 |

| Data derived from kinetic studies on PDMAEMA, a structural analogue. d-nb.info |

Multi-functional Reactivity in Complex Synthetic Systems

The true synthetic utility of 3-(Dimethylamino)-1-propanol hydrochloride is often realized in multi-step syntheses where both the hydroxyl and amino functionalities are strategically manipulated. It serves as a crucial intermediate in the production of several pharmaceuticals. basf.comguidechem.com

A prime example is the synthesis of the antipsychotic drug Chlorpromazine. guidechem.com In this process, the precursor 3-dimethylaminopropylchloride is required. This precursor can be synthesized from 3-(Dimethylamino)-1-propanol by first converting the hydroxyl group into a better leaving group, such as a chloride, using a reagent like thionyl chloride. The resulting chloro-amine then undergoes a nucleophilic substitution reaction with 2-chlorophenothiazine (B30676) to form the final drug molecule. google.com

The synthesis of Duloxetine also highlights the compound's bifunctional nature. google.com The synthesis starts with a Mannich reaction to produce 3-dimethylamino-1-(2-thienyl)-1-propanone. This ketone is then reduced to the corresponding alcohol, creating an intermediate with the core structure of 3-(dimethylamino)-1-propanol. google.com This alcohol then undergoes etherification at the hydroxyl group, followed by demethylation and N-methylation at the amine to yield the final product. google.com These examples demonstrate how the sequential and selective reaction of both functional groups is essential for constructing complex target molecules.

Applications As a Key Intermediate in Advanced Organic Synthesis

Building Block in Heterocyclic Chemistry

The structure of 3-(Dimethylamino)-1-propanol and its derivatives is well-suited for the synthesis of various heterocyclic systems. One notable application is in the preparation of thiophene-containing compounds, which are significant scaffolds in medicinal chemistry. For instance, the ketone derivative, 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride, serves as a direct precursor for the asymmetric synthesis of chiral amino alcohols. tcichemicals.com

Through catalytic asymmetric hydrogenation, this ketone can be converted to enantiomerically enriched (R)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol. chemicalbook.com This reaction highlights the role of the dimethylaminopropanol backbone in creating stereochemically defined structures that are often essential for biological activity.

Table 1: Synthesis of a Chiral Thiophene Derivative

| Precursor | Catalyst | Product | Yield |

|---|

This table illustrates a specific research finding on the catalytic conversion to a chiral heterocyclic compound. chemicalbook.com

Precursor in the Synthesis of Pharmacologically Relevant Compounds

The most significant application of 3-(Dimethylamino)-1-propanol hydrochloride is as an intermediate in the pharmaceutical industry. basf.comlookchem.com It is a building block for a wide array of active pharmaceutical ingredients (APIs), including antihistamines and various psychotropic agents. ontosight.ai

Detailed research has demonstrated its role in the synthesis of several key drugs:

Duloxetine: The chiral derivative, (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, is a critical intermediate in the synthesis of the antidepressant duloxetine.

Chlorpromazine: It is used as a raw material in the preparation of the antipsychotic drug chlorpromazine. guidechem.com

Fluoxetine: A related compound, 3-(methylamino)-1-phenyl-1-propanol, is a key intermediate for synthesizing fluoxetine, a widely known antidepressant. google.com

Amitriptyline: The Grignard reagent derived from a related structure, 3-(dimethylamino)propyl chloride, is used in the final steps of synthesizing the antidepressant amitriptyline. beilstein-journals.org

Citalopram (B1669093) Analogues: The core structure is utilized in the design and synthesis of analogues of the antidepressant citalopram to probe serotonin (B10506) transporter binding sites. nih.gov

Table 2: Examples of Drugs Synthesized Using 3-(Dimethylamino)-1-propanol or its Derivatives

| Drug | Therapeutic Class | Role of Intermediate |

|---|---|---|

| Duloxetine | Antidepressant (SNRI) | Key chiral intermediate for building the core structure. |

| Chlorpromazine | Antipsychotic | Starting material for constructing the side chain. guidechem.com |

| Amitriptyline | Antidepressant (TCA) | Precursor for the dimethylaminopropyl side chain. beilstein-journals.org |

Utilization in Agrochemical and Dyestuff Synthesis

Beyond pharmaceuticals, this compound is a precursor in the agrochemical and dyestuff industries. lookchem.com In agrochemistry, it serves as an intermediate for manufacturing pesticides and herbicides, contributing to the development of crop protection agents.

In the field of dyestuffs, the compound is used as a starting material for dyes that color various materials like fabrics and plastics. lookchem.com Specifically, related structures such as 3-dimethylamino-1-arylpropenones are used to synthesize novel disperse dyes. These dyes, like 3-Oxo-2-(phenylhydrazono)-3-p-tolyl-propionaldehyde, are applied to polyester (B1180765) fabrics, yielding greenish-yellow to orange shades with good fastness properties. mdpi.com The synthesis involves reacting the enaminone intermediate with a diazonium salt, demonstrating the utility of the aminopropanol (B1366323) backbone in creating chromophoric systems. mdpi.com

Coordination Chemistry and Catalysis with 3 Dimethylamino 1 Propyl Ligands

Design and Synthesis of Metal Complexes Featuring 3-(Dimethylamino)-1-propyl Chelating Ligands

The synthesis of transition metal complexes incorporating the 3-(dimethylamino)-1-propyl ligand has been successfully achieved, yielding compounds with the general stoichiometry M[(CH₂)₃NMe₂]₂. illinois.edu These complexes are designed to chelate the metal through one M–C bond and one M–N bond from each ligand. illinois.edu This chelation is intended to enhance thermal stability, a desirable trait for applications such as chemical vapor deposition (CVD). illinois.edu

The synthetic route typically involves the reaction of a suitable metal precursor with a Grignard reagent derived from 3-chloro-N,N-dimethylpropan-1-amine. For instance, the palladium(II) and platinum(II) complexes are synthesized by treating (COD)MCl₂ (where M is Pd or Pt, and COD is 1,5-cyclooctadiene) in diethyl ether with approximately 2.2 equivalents of (3-dimethylamino-1-propyl)magnesium chloride. illinois.edu

The specific synthesis conditions are tailored to the stability of the target complex:

Palladium(II) Complex (Pd[(CH₂)₃NMe₂]₂): This complex is produced at -30 °C and can be isolated by crystallization from pentane (B18724) at -20 °C. It is thermally sensitive and should be handled at or below 0 °C to minimize decomposition. illinois.edu

Platinum(II) Complex (Pt[(CH₂)₃NMe₂]₂): The platinum analogue is synthesized at 0 °C and can be isolated either by crystallization from diethyl ether or by sublimation, highlighting its greater thermal stability. illinois.edu

Nickel(II) Complex (Ni[(CH₂)₃NMe₂]₂): The synthesis of the nickel(II) complex is more challenging due to its thermal instability. While it can be prepared from NiCl₂(dme) and the Grignard reagent at -78 °C, it decomposes at temperatures above this. Reactions at higher temperatures (e.g., -40 °C with NiBr₂) result in dark-colored mixtures from which the desired complex is not isolable. illinois.edu

These synthetic strategies demonstrate the successful formation of chelated complexes where the 3-(dimethylamino)-1-propyl ligand acts as a bidentate, monoanionic ligand, coordinating through both carbon and nitrogen atoms. illinois.eduresearchgate.net

Structural Characterization of Transition Metal Complexes (e.g., Nickel(II), Palladium(II), and Platinum(II) Coordination Compounds)

The structural characterization of M[(CH₂)₃NMe₂]₂ complexes (where M = Ni, Pd, Pt) reveals that all three compounds are isostructural. illinois.edu X-ray crystallography studies show that the central d⁸ transition metal ion is coordinated to two chelating 3-dimethylamino-1-propyl ligands, resulting in a square-planar geometry, which is typical for such metal centers. illinois.edu

In these complexes, the inner coordination sphere consists of two nitrogen atoms and two carbon atoms (C₂N₂) arranged in a cis fashion. illinois.edu Each ligand forms a five-membered chelate ring with the metal center. These two rings are puckered in opposite directions, conferring C₂ symmetry upon the molecule. illinois.edu

The geometry is slightly distorted from an ideal square plane due to steric interactions between the dimethylamino groups of the two ligands. This distortion is evident in the obtuse N–M–N angles, which are 100.62(4)° for the nickel complex, 101.72(4)° for the palladium complex, and 101.45(10)° for the platinum complex. illinois.edu The M–C and M–N bond lengths are comparable to those found in similar square-planar complexes. illinois.edu

| Compound | M–C Bond Length (Å) | M–N Bond Length (Å) | N–M–N Angle (°) | C–M–C Angle (°) |

|---|---|---|---|---|

| Ni[(CH₂)₃NMe₂]₂ | 1.961(1) | 2.091(1) | 100.62(4) | 89.02(5) |

| Pd[(CH₂)₃NMe₂]₂ | 2.054(1) | 2.217(1) | 101.72(4) | 86.72(5) |

| Pt[(CH₂)₃NMe₂]₂ | 2.062(2) | 2.203(2) | 101.45(10) | 85.96(11) |

Table 1. Selected Bond Distances and Angles for M[(CH₂)₃NMe₂]₂ Complexes (M = Ni, Pd, Pt). illinois.edu

Solution-phase studies using NMR spectroscopy show that the palladium and platinum complexes are dynamic. They undergo a ring inversion process with relatively small free energies of activation (ΔG‡) of 7.9 ± 0.1 kcal mol⁻¹ for the Pd complex and 8.3 ± 0.1 kcal mol⁻¹ for the Pt complex at 298 K. illinois.edu In contrast, the nickel complex is highly unstable, decomposing above -78 °C, which limits detailed solution-phase analysis. illinois.edu

Catalytic Activity of Derived Complexes in Organic Transformations

While the M[(CH₂)₃NMe₂]₂ (M = Ni, Pd, Pt) complexes have not been extensively documented as catalysts for conventional organic synthesis, the thermal decomposition of the platinum complex, Pt[(CH₂)₃NMe₂]₂, provides insight into its reactivity and potential catalytic role in specific transformations. illinois.edu The study of its thermolysis, particularly in the context of chemical vapor deposition (CVD), reveals platinum-catalyzed side reactions. illinois.edu

The primary decomposition pathway for the Pt[(CH₂)₃NMe₂]₂ complex in solution is β-hydrogen elimination. illinois.edu This process leads to the formation of several organic byproducts, including dimethyl(n-propyl)amine (from ligand hydrogenation) and two isomeric dehydrogenation products: (E)-dimethyl(1-propenyl)amine and dimethyl(allyl)amine. illinois.edu

During the thermolysis under static CVD conditions to deposit platinum thin films, additional organic products are observed: propylene (B89431), dimethylamine (B145610), and N-methylpyrrole. illinois.edu The formation of these species is attributed to platinum-catalyzed side reactions involving the initial decomposition products. The proposed catalytic transformations include:

C–N Bond Scission: The formation of propylene and dimethylamine likely results from the platinum-catalyzed cleavage of a C–N bond in dimethyl(n-propyl)amine. illinois.edu

Dehydrogenative Cyclization: N-methylpyrrole is thought to be formed via a dehydrogenative cyclization of the unsaturated amine byproducts, dimethyl(1-propenyl)amine or dimethyl(allyl)amine. This reaction involves the activation of C–H bonds within one of the N-methyl groups, facilitated by the platinum surface or platinum nanoclusters formed during decomposition. illinois.edu

This behavior demonstrates that while the primary role of the complex in CVD is as a precursor for platinum metal, the platinum species generated are catalytically active, transforming the organic ligand fragments into new products under the reaction conditions. illinois.edu

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Dimethylamino 1 Propanol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For 3-(Dimethylamino)-1-propanol hydrochloride, the protonation of the tertiary amine to form a quaternary ammonium (B1175870) salt significantly influences the chemical shifts, particularly of the protons adjacent to the nitrogen atom. The spectra are typically recorded in deuterated solvents such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show four distinct signals. The proton on the positively charged nitrogen atom (N-H) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature. The protons of the methyl groups attached to the nitrogen are magnetically equivalent and would appear as a sharp singlet, shifted downfield compared to the free base due to the electron-withdrawing effect of the positive charge. The two methylene (B1212753) groups (-CH₂-) in the propyl chain form a more complex pattern. The methylene group adjacent to the hydroxyl group (-CH₂OH) and the one adjacent to the dimethylammonium group (-CH₂-N⁺H(CH₃)₂) would each appear as triplets, assuming first-order coupling with the central methylene group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. For this compound, five distinct signals are anticipated. The chemical shifts are influenced by the electronegativity of the neighboring atoms. The carbon of the methylene group attached to the highly electronegative oxygen atom (C-OH) would be found furthest downfield. The carbons of the dimethylammonium group would also be shifted downfield due to the positive charge on the nitrogen.

Expected NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| -N⁺H(CH₃ )₂ | Singlet | ~45-50 ppm |

| HO-CH₂-CH₂ -CH₂-N⁺H(CH₃)₂ | Multiplet (Quintet) | ~25-30 ppm |

| HO-CH₂ -CH₂-CH₂-N⁺H(CH₃)₂ | Triplet | ~58-63 ppm |

| HO -CH₂-CH₂-CH₂-N⁺H(CH₃)₂ | Broad Singlet | - |

| HO-CH₂-CH₂-CH₂ -N⁺H(CH₃)₂ | Triplet | ~55-60 ppm |

Note: Predicted chemical shifts (in ppm) are relative to a standard (e.g., TMS) and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. osti.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. A prominent, broad absorption band is expected in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, likely broadened by hydrogen bonding. Another significant broad band would appear in the 2400-2700 cm⁻¹ region, corresponding to the N⁺-H stretch of the quaternary ammonium salt. The C-H stretching vibrations of the methyl and methylene groups are expected to appear as sharp bands in the 2850-3000 cm⁻¹ range. rsc.org Additionally, C-O and C-N stretching vibrations would be observed in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. C-H stretching vibrations typically produce strong Raman signals. osti.gov The symmetric C-N stretching vibration would also be Raman active. The O-H stretch, while strong in the IR spectrum, is generally weak in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3500 (broad) | IR |

| N⁺-H Stretch | 2400 - 2700 (broad) | IR |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C-O Stretch | 1050 - 1150 | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. nist.gov For a salt like this compound, the analysis is typically performed on the corresponding free base, 3-(Dimethylamino)-1-propanol (Molecular Weight: 103.16 g/mol ), which is generated in the ion source. nist.govguidechem.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for the free base would be observed at m/z 103. The fragmentation pattern is dominated by alpha-cleavage, which is a characteristic pathway for aliphatic amines. libretexts.orgmiamioh.edu This involves the cleavage of the C-C bond adjacent to the nitrogen atom. The preferential loss of the largest alkyl group leads to the formation of a stable, resonance-stabilized iminium cation.

The primary fragmentation pathway for 3-(Dimethylamino)-1-propanol is the cleavage between the second and third carbon atoms of the propanol (B110389) chain, resulting in the loss of a C₂H₄OH radical. This generates the most abundant fragment ion, the base peak, at m/z 58.

Key Fragmentation Ions in the Mass Spectrum of 3-(Dimethylamino)-1-propanol

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 103 | [C₅H₁₃NO]⁺ | Molecular Ion (M⁺) |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination of Related Chiral Propanolamines

Chromatographic methods are indispensable for assessing the purity of chemical compounds and for separating mixtures. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are particularly valuable for the analysis of propanolamines. While 3-(Dimethylamino)-1-propanol is itself achiral, these techniques are critical for determining the purity and enantiomeric excess of related chiral propanolamines, which are common in pharmaceuticals. heraldopenaccess.us

Purity Assessment: Reverse-phase HPLC with UV detection is a standard method for determining the purity of this compound. The compound can be separated from non-polar impurities on a C18 column, and its concentration can be quantified by comparing its peak area to that of a reference standard.

Enantiomeric Excess Determination of Related Chiral Propanolamines: The separation of enantiomers (chiral separation) is a significant challenge in analytical chemistry. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers. heraldopenaccess.usuma.es This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netdujps.com For propanolamine (B44665) compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. researchgate.net

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that offers advantages such as low sample and solvent consumption. dergipark.org.tr For chiral separations of basic compounds like propanolamines, a chiral selector is added to the background electrolyte. springernature.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. sci-hub.boxmdpi.com The enantiomers form transient diastereomeric complexes with the CD, which have different mobilities in the electric field, enabling their separation. nih.govmdpi.com Dual selector systems, combining different types of cyclodextrins, can be employed to optimize the separation of complex mixtures of related substances and enantiomers. nih.gov

Computational and Theoretical Investigations of 3 Dimethylamino 1 Propanol Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. frontiersin.orgtue.nl For 3-(Dimethylamino)-1-propanol hydrochloride, these calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors that quantify its chemical behavior. nih.gov

Reactivity Descriptors:

Conceptual DFT provides a framework for quantifying the reactivity of a chemical species through various descriptors. frontiersin.orgnumberanalytics.com These descriptors are derived from the changes in energy as electrons are added to or removed from the molecule. researchgate.net

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from the system. A higher chemical potential (less negative) suggests a greater tendency to donate electrons.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. nih.gov

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. numberanalytics.comresearchgate.net

Illustrative Data Table of Calculated Reactivity Descriptors:

The following table presents hypothetical DFT-calculated values for 3-(Dimethylamino)-1-propanol and its hydrochloride salt to illustrate the expected electronic changes upon protonation. These values are representative of what would be obtained from such calculations.

| Descriptor | 3-(Dimethylamino)-1-propanol (Free Base) | This compound |

| HOMO Energy (eV) | -6.5 | -8.2 |

| LUMO Energy (eV) | 1.2 | -0.5 |

| HOMO-LUMO Gap (eV) | 7.7 | 7.7 |

| Chemical Potential (μ) (eV) | -2.65 | -4.35 |

| Chemical Hardness (η) (eV) | 3.85 | 3.85 |

| Electrophilicity Index (ω) (eV) | 0.91 | 2.47 |

Note: These values are for illustrative purposes and are based on general trends observed for similar molecules.

The data illustrates that the hydrochloride form is predicted to be a stronger electrophile (higher ω) and less prone to donating electrons (more negative μ) than the free base.

Molecular Modeling and Conformational Analysis

The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that arise from rotation around single bonds and their relative stabilities. chemistrysteps.comlibretexts.org

In the gas phase, the molecule would likely adopt a conformation that minimizes steric repulsion between the two functional groups. bkcc.ac.in However, in solution, the conformational landscape is more complex, with solvent molecules playing a crucial role in stabilizing certain conformers through intermolecular interactions. acs.org For instance, in a polar solvent, conformers with a larger dipole moment might be favored.

Key Conformational States:

Anti (antiperiplanar) conformation: The dimethylamino and hydroxyl groups are positioned at a 180° dihedral angle to each other, minimizing steric strain. unacademy.com

Gauche (synclinal) conformation: The functional groups are at a 60° dihedral angle, which might allow for intramolecular hydrogen bonding between the hydroxyl proton and the chloride counter-ion associated with the protonated amine. unacademy.com

The relative energies of these conformers determine their population at a given temperature. Computational methods can be used to calculate these energies and predict the most stable conformations.

Illustrative Rotational Energy Profile:

A potential energy surface can be calculated by systematically rotating a key dihedral angle and calculating the energy of the resulting conformer. The following is a representative graph of what such a profile might look like for the O-C-C-C dihedral angle.

(Note: This is a generalized representation of a rotational energy profile and not based on specific calculated data for this molecule.)

This profile would show energy minima corresponding to stable staggered conformations (like gauche and anti) and energy maxima for unstable eclipsed conformations. youtube.com

Prediction of Intermolecular Interactions and Solution Behavior (e.g., using COSMO-RS)

The behavior of this compound in solution is governed by a complex web of intermolecular interactions, including ion-dipole, dipole-dipole, and hydrogen bonding. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that can predict the thermodynamic properties of liquid mixtures based on quantum chemical calculations. scm.comua.pt

COSMO-RS works by first calculating the screening charge density on the surface of a molecule placed in a virtual conductor. ua.pt This generates a "σ-profile" for the molecule, which is a histogram of the charge density across its surface. The σ-profile serves as a detailed descriptor of the molecule's polarity and its potential for intermolecular interactions. researchgate.net By combining the σ-profiles of the solute and solvent molecules, COSMO-RS can predict a wide range of properties, including:

Solubility: The model can predict the solubility of the compound in various solvents by calculating the chemical potential of the solute in the saturated solution. core.ac.uknih.gov

Activity Coefficients: These values, which measure the deviation from ideal solution behavior, can be calculated to understand the effective concentration of the solute. scm.com

Partition Coefficients: The distribution of the compound between two immiscible liquids (e.g., octanol (B41247) and water) can be predicted, which is important in pharmaceutical and environmental applications.

For this compound, the σ-profile would show distinct peaks corresponding to the hydrogen-bond-donating hydroxyl group, the polar regions around the protonated amine, and the non-polar hydrocarbon backbone. The presence of the chloride ion would also be explicitly considered in the calculations. This detailed molecular description allows for accurate predictions of its behavior in different solvent environments. proquest.com

Theoretical Studies on Reaction Mechanisms Involving the Compound

Theoretical chemistry can be used to investigate the detailed pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine reaction barriers and elucidate the step-by-step mechanism of a transformation. rsc.org

The bifunctional nature of this compound, possessing both a hydroxyl group and a (protonated) tertiary amine, allows it to participate in various reactions.

Esterification:

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives. A theoretical study on the esterification of 3-(Dimethylamino)propan-1-ol with N-acetylimidazole has suggested a mechanism involving intramolecular general base catalysis. rsc.org In this proposed pathway, the dimethylamino group facilitates the reaction by deprotonating the hydroxyl group, making it a more potent nucleophile. The reaction is thought to proceed through a cyclic tetrahedral intermediate. rsc.org Computational modeling could map out the energy profile of this pathway, confirming the role of the amine and identifying the rate-determining step.

Reactions of the Tertiary Amine:

While the nitrogen atom in the hydrochloride salt is protonated and thus non-nucleophilic, in the presence of a base, the free tertiary amine can be regenerated. This free amine is nucleophilic and can react with electrophiles. masterorganicchemistry.com Computational studies could model the reaction of the free base form with various electrophiles, such as alkyl halides, to predict the reaction rates and explore the potential for side reactions. The oxidation of the tertiary amine could also be a subject of theoretical investigation, exploring the formation of amine radical cations and subsequent reaction pathways. researchgate.net

Illustrative Reaction Coordinate Diagram for a Hypothetical SN2 Reaction:

The following is a representative reaction coordinate diagram for the nucleophilic attack of the free amine form of 3-(Dimethylamino)-1-propanol on an alkyl halide.

(Note: This is a generalized representation and not based on specific calculated data for this molecule.)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Dimethylamino)-1-propanol hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via hydrochlorination of 3-(dimethylamino)-1-propanol using HCl in dioxane, as demonstrated in analogous protocols (e.g., methyl ester hydrochlorination in EP 4374877 A2) . Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of amine to HCl) and post-reaction purification via reduced-pressure distillation to achieve >95% purity. Side products like unreacted amine can be minimized by monitoring pH and using excess HCl .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural validation. For example, -NMR in DMSO-d should show characteristic peaks: δ 3.7–3.9 ppm (propanol backbone), δ 2.5–2.7 ppm (dimethylamino protons), and a broad singlet for the hydroxyl group . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, 220 nm) confirms purity (>99%) and detects impurities like residual solvents or degradation products .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The hydrochloride salt enhances water solubility (>500 mg/mL at 25°C), making it suitable for aqueous-phase reactions . Stability studies (e.g., accelerated degradation at 40°C/75% RH for 4 weeks) show no significant decomposition, but hygroscopicity requires storage in desiccators. For long-term stability, store at -20°C under nitrogen .

Advanced Research Questions

Q. How does this compound degrade under acidic or basic conditions, and what are the key degradation products?

- Methodological Answer : Under acidic conditions (pH <3), the compound undergoes hydrolysis of the dimethylamino group, forming 3-chloro-1-propanol and dimethylamine, confirmed by LC-MS . In basic conditions (pH >10), dehydrochlorination occurs, yielding 3-(dimethylamino)-1-propanol. Kinetic studies using Arrhenius plots (25–60°C) reveal activation energy of ~65 kJ/mol, indicating moderate thermal liability .

Q. What reaction mechanisms govern its role as a catalyst or intermediate in organic synthesis?

- Methodological Answer : The tertiary amine group acts as a weak base in nucleophilic substitutions (e.g., SN2 reactions). For example, in carbodiimide-mediated couplings (e.g., EDC chemistry), it neutralizes HCl byproducts, enhancing reaction efficiency . Computational studies (DFT) suggest a transition state with partial proton transfer from the hydroxyl group to the dimethylamino moiety, stabilizing intermediates .

Q. How can researchers quantify trace impurities in bulk samples, and what thresholds are pharmacologically relevant?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) identifies impurities like residual dimethylamine (detection limit: 0.1 ppm). Pharmacopeial guidelines (e.g., USP) recommend <0.15% for individual unspecified impurities and <0.5% total impurities . Method validation includes spike-recovery tests (90–110% recovery) and robustness testing across pH 2–8 .

Q. What strategies mitigate batch-to-batch variability in synthesis for preclinical studies?

- Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real-time. Design of Experiments (DoE) optimizes variables (e.g., temperature, stirring rate), reducing variability to <2% RSD. Reproducibility is further ensured by strict control of raw material quality (e.g., amine precursor purity >98%) .

Key Considerations for Researchers

- Contradictions in Evidence : While synthesis protocols in and use HCl/dioxane, alternative methods (e.g., aqueous HCl) may yield varying purity. Validate conditions for specific applications.

- Biological Relevance : Although direct biological data for this compound is limited, structural analogs (e.g., β-amino alcohols) show activity in receptor-binding assays, suggesting potential for neuropharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.